

Comprehensive Spectroscopic Profiling: 5-Aminopyrazine-2-carbaldehyde

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Compound of Interest

Compound Name: 5-aminopyrazine-2-carbaldehyde

CAS No.: 1263378-65-9

Cat. No.: B2631519

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Executive Summary

5-Aminopyrazine-2-carbaldehyde (CAS: 22519-75-1 / 5780-66-5 for parent aldehyde ref) functions as a high-value electrophilic scaffold in medicinal chemistry. Its dual functionality—an electron-rich amino group at C5 and an electron-deficient formyl group at C2—creates a unique "push-pull" electronic system. This guide provides a validated framework for its identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Framework & Electronic Theory

The pyrazine core is electron-deficient (π -deficient). However, the introduction of the amino group ($-\text{NH}_2$) at position 5 introduces strong mesomeric donation (+M effect), significantly shielding the C6 proton and increasing electron density at C3/C5. Conversely, the aldehyde ($-\text{CHO}$) at position 2 exerts a strong inductive ($-I$) and mesomeric ($-M$) withdrawing effect, deshielding the C3 proton.

Key Structural Features:

- C2-Formyl: Diagnostically the most downfield signal in NMR; highly reactive to nucleophiles.
- C5-Amino: Acts as an auxochrome in UV/Vis and a donor in NMR, broadening signals due to quadrupole broadening of the nitrogen or exchangeable protons.

Mass Spectrometry (MS) Profile

Methodology: Electron Impact (EI) or Electrospray Ionization (ESI) in positive mode.

Fragmentation Logic

The molecular ion (M^+ , m/z 123) is typically distinct. The fragmentation pathway is dominated by the stability of the aromatic pyrazine ring and the lability of the carbonyl substituent.

- M^+ (m/z 123): Parent peak $[C_5H_5N_3O]^+$.
- $[M-H]^+$ (m/z 122): Loss of aldehydic proton (common in aldehydes).
- $[M-CO]^+$ (m/z 95): Extrusion of carbon monoxide, a neutral loss characteristic of aromatic aldehydes, resulting in the 5-aminopyrazine radical cation.
- $[M-HCN]^+$: Pyrazine rings characteristically fragment via loss of HCN (27 Da).

Visualization: Fragmentation Pathway

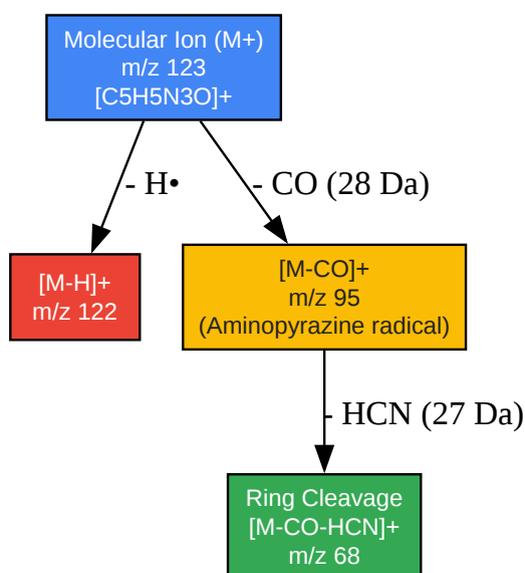


Figure 1: Proposed EI-MS Fragmentation Pathway for 5-Aminopyrazine-2-carbaldehyde

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Figure 1: Logical fragmentation cascade starting from the molecular ion m/z 123.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on solid sample.

The "push-pull" nature of the molecule lowers the carbonyl stretching frequency compared to non-conjugated aldehydes.

Functional Group	Frequency (cm ⁻¹)	Intensity	Assignment
N-H Stretch	3400–3150	Medium, Broad	Primary amine (-NH ₂). Typically appears as a doublet (sym/asym). [1]
C-H Stretch	2850–2750	Weak	Fermi resonance of aldehyde C-H.
C=O Stretch	1670–1690	Strong	Carbonyl group. Shifted to lower wavenumber due to conjugation with the pyrazine ring and amino resonance.
C=N / C=C	1580–1520	Strong	Pyrazine skeletal vibrations.
N-H Bend	1620–1640	Medium	Scissoring vibration of the primary amine.

Nuclear Magnetic Resonance (NMR)

Methodology: Dissolve ~5-10 mg in DMSO-d₆. Note: CDCl₃ is often unsuitable due to poor solubility of polar aminopyrazines.

¹H NMR Data (500 MHz, DMSO-d₆)

The spectrum is characterized by two aromatic singlets (or doublets with small J coupling) and exchangeable protons.[2]

Chemical Shift (δ ppm)	Multiplicity	Integration	Coupling (J)	Assignment	Mechanistic Insight
9.85 – 10.05	Singlet (s)	1H	-	-CHO	Aldehydic proton. Highly deshielded by the carbonyl anisotropy.
8.60 – 8.65	Doublet (d)	1H	$J \approx 1.3$ Hz	H3	Ortho to -CHO. Deshielded by the electron-withdrawing carbonyl.
7.85 – 7.95	Doublet (d)	1H	$J \approx 1.3$ Hz	H6	Ortho to -NH ₂ . Shielded relative to H3 by the amino group's +M effect.
7.40 – 7.60	Broad Singlet	2H	-	-NH ₂	Exchangeable amino protons. Broadening occurs due to quadrupole relaxation of ¹⁴ N.

Connectivity Logic (2D NMR):

- COSY: Weak long-range coupling may be observed between H3 and H6 ($J \sim 1.3$ Hz).
- HMBC: The aldehydic proton (CHO) will show a strong correlation to C2 and a weaker correlation to C3.

¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ ppm)	Carbon Type	Assignment
191.0 – 192.5	Quaternary (C=O)	Aldehyde Carbon
158.0 – 159.0	Quaternary (C-N)	C5 (Amino-substituted)
145.0 – 146.0	Methine (CH)	C3 (Deshielded by CHO)
135.0 – 136.0	Quaternary	C2 (Ips0 to CHO)
130.0 – 131.5	Methine (CH)	C6 (Shielded by NH ₂)

Visualization: NMR Connectivity Logic

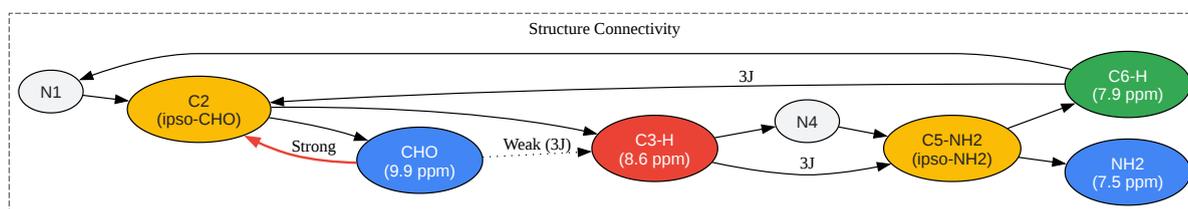


Figure 2: NMR Connectivity and HMBC Correlations

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Figure 2: Structural connectivity highlighting the HMBC correlations used to distinguish C3 from C6.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this strict preparation protocol.

- Purity Check: Verify the sample is a yellow to orange solid. Darkening indicates oxidation to the carboxylic acid (5-aminopyrazine-2-carboxylic acid).
- NMR Prep:
 - Weigh 5.0 mg of sample into a clean vial.
 - Add 0.6 mL of DMSO-d₆ (99.9% D).
 - Critical Step: If the NH₂ peak is too broad, add 1 drop of D₂O to exchange the protons (peak will disappear), confirming the assignment.
- IR Prep:
 - Ensure the crystal stage of the ATR-FTIR is cleaned with isopropanol.
 - Apply solid pressure to ensure good contact; poor contact results in weak N-H bands.

References

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